Cas no 2177365-77-2 (2-(5-{1-4-(trifluoromethoxy)benzoylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid)

2-(5-{1-4-(trifluoromethoxy)benzoylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid structure
2177365-77-2 structure
商品名:2-(5-{1-4-(trifluoromethoxy)benzoylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
CAS番号:2177365-77-2
MF:C19H14F3N5O7
メガワット:481.338974475861
CID:5999990
PubChem ID:92062813

2-(5-{1-4-(trifluoromethoxy)benzoylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-{1-4-(trifluoromethoxy)benzoylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
    • oxalic acid;[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
    • AKOS040696389
    • 2177365-77-2
    • (3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone oxalate
    • F6064-0817
    • 2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
    • インチ: 1S/C17H12F3N5O3.C2H2O4/c18-17(19,20)27-12-4-2-10(3-5-12)16(26)25-8-11(9-25)15-23-14(24-28-15)13-21-6-1-7-22-13;3-1(4)2(5)6/h1-7,11H,8-9H2;(H,3,4)(H,5,6)
    • InChIKey: VPFSTKRSRLBZHW-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(=CC=1)C(N1CC(C2=NC(C3N=CC=CN=3)=NO2)C1)=O)(F)F.OC(C(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 481.08453229g/mol
  • どういたいしつりょう: 481.08453229g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 14
  • 重原子数: 34
  • 回転可能化学結合数: 5
  • 複雑さ: 618
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 169Ų

2-(5-{1-4-(trifluoromethoxy)benzoylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6064-0817-50mg
2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
2177365-77-2
50mg
$160.0 2023-09-09
Life Chemicals
F6064-0817-40mg
2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
2177365-77-2
40mg
$140.0 2023-09-09
Life Chemicals
F6064-0817-100mg
2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
2177365-77-2
100mg
$248.0 2023-09-09
Life Chemicals
F6064-0817-10mg
2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
2177365-77-2
10mg
$79.0 2023-09-09
Life Chemicals
F6064-0817-1mg
2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
2177365-77-2
1mg
$54.0 2023-09-09
Life Chemicals
F6064-0817-20mg
2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
2177365-77-2
20mg
$99.0 2023-09-09
Life Chemicals
F6064-0817-20μmol
2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
2177365-77-2
20μmol
$79.0 2023-09-09
Life Chemicals
F6064-0817-15mg
2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
2177365-77-2
15mg
$89.0 2023-09-09
Life Chemicals
F6064-0817-10μmol
2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
2177365-77-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6064-0817-4mg
2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
2177365-77-2
4mg
$66.0 2023-09-09

2-(5-{1-4-(trifluoromethoxy)benzoylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid 関連文献

2-(5-{1-4-(trifluoromethoxy)benzoylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acidに関する追加情報

Introduction to 2-(5-{1-4-(trifluoromethoxy)benzoylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid and CAS No. 2177365-77-2

2-(5-{1-4-(trifluoromethoxy)benzoylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid, identified by the CAS number 2177365-77-2, represents a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic molecule has garnered attention due to its structural complexity and potential therapeutic applications. The compound combines a pyrimidine core with azetidinone and 1,2,4-oxadiazole moieties, which are known for their diverse biological activities. The presence of a trifluoromethoxy group further enhances its pharmacological profile by influencing electronic properties and metabolic stability.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The integration of the azetidinone and 1,2,4-oxadiazole units into the pyrimidine scaffold is critical for achieving the desired biological activity. Researchers have leveraged advanced synthetic methodologies, including transition metal-catalyzed coupling reactions and palladium-mediated transformations, to construct this intricate molecular framework.

In recent years, there has been a growing interest in exploring the pharmacological potential of 2-(5-{1-4-(trifluoromethoxy)benzoylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid. Preliminary studies have suggested that this compound exhibits promising activities against various targets, including kinases and other enzymes implicated in cancer progression. The trifluoromethoxy substituent plays a pivotal role in modulating binding affinity and selectivity, making it an attractive moiety for drug design.

One of the most compelling aspects of this compound is its potential in oncology research. The pyrimidine scaffold is a well-established pharmacophore in anticancer agents, while the azetidinone and 1,2,4-oxadiazole fragments are known for their ability to interfere with critical cellular pathways. For instance, studies have indicated that derivatives of these heterocycles can inhibit tyrosine kinases, which are overexpressed in many cancer types. The combination of these structural elements in CAS No. 2177365-77-2 suggests a multifaceted approach to targeting malignant cells.

Furthermore, the compound's interaction with biological targets has been investigated using computational modeling techniques. Molecular docking simulations have revealed that it can bind to specific pockets on enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. These kinases are integral to inflammatory responses and immune regulation, making them relevant targets for therapeutic intervention. The binding affinity and mode of interaction have been fine-tuned through structural optimization studies.

The role of oxalic acid as a co-formulant or counterion in this compound's formulation deserves mention. While not directly involved in the biological activity of the main scaffold, oxalic acid can influence solubility and stability profiles. This aspect is particularly important in pharmaceutical development, where optimizing physicochemical properties is essential for drug delivery systems.

Recent advancements in analytical chemistry have enabled more comprehensive characterization of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and conformational dynamics. These data are crucial for understanding how the compound interacts with biological systems at the molecular level.

The therapeutic potential of CAS No. 2177365-77-2 has also been explored in preclinical models. In vitro assays have demonstrated inhibitory effects on cancer cell proliferation and survival assays. Additionally, animal studies have shown promising results in tumor xenograft models, indicating that it may exhibit efficacy comparable to existing chemotherapeutic agents while potentially offering improved tolerability.

As research progresses, interdisciplinary approaches combining medicinal chemistry with computational biology are expected to yield even more refined insights into the pharmacological properties of this compound. The integration of machine learning algorithms for virtual screening can accelerate the identification of novel analogs with enhanced potency and selectivity.

The future development of 2-(5-{1-4-(trifluoromethoxy)benzoylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid will likely involve collaboration between academic institutions and pharmaceutical companies to translate preclinical findings into clinical trials. Regulatory considerations will also play a significant role in ensuring that safety and efficacy standards are met before broader therapeutic applications are pursued.

In conclusion,CAS No. 2177365-77-2 represents a structurally complex yet promising candidate for further exploration in drug discovery. Its unique combination of pharmacophoric elements positions it as a valuable tool for investigating novel therapeutic strategies against diseases such as cancer. Continued research efforts will be essential to fully elucidate its potential benefits and optimize its development pathway.

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